6-Oxo D-(-)-Norgestrel

Pharmaceutical Analysis HPLC Method Development Impurity Profiling

6-Oxo D-(-)-Norgestrel (Levonorgestrel EP Impurity J) is the structurally characterized 6-keto oxidation product of Levonorgestrel, supplied as a high-purity certified reference standard. Its distinct polarity, chromatographic retention, and mass fragmentation profile—fundamentally different from the parent API—make it a non-substitutable, pharmacopeia-mandated component for system suitability testing, resolution determination, and quantification of Impurity J in HPLC/UPLC methods. Validate stability-indicating methods and monitor oxidative degradation pathways with confidence.

Molecular Formula C21H26O3
Molecular Weight 326.44
CAS No. 1175109-63-3
Cat. No. B602003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo D-(-)-Norgestrel
CAS1175109-63-3
Synonyms(17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yne-3,6-dione; 
Molecular FormulaC21H26O3
Molecular Weight326.44
Structural Identifiers
SMILESCCC12CCC3C4CCC(=O)C=C4C(=O)CC3C1CCC2(C#C)O
InChIInChI=1S/C21H26O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18,24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,20+,21+/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxo D-(-)-Norgestrel (CAS 1175109-63-3): Key Identity and Role as a Levonorgestrel Impurity Standard for Analytical Procurement


6-Oxo D-(-)-Norgestrel (CAS 1175109-63-3), also known as 6-Keto Levonorgestrel or Levonorgestrel EP Impurity J, is a synthetic steroid and a structurally characterized oxidation product of the active pharmaceutical ingredient (API) D-(-)-Norgestrel (Levonorgestrel) [1]. Its molecular formula is C21H26O3, with a molecular weight of 326.43 g/mol, and it features a keto group at the 6-position of the steroid nucleus, which distinguishes it from the parent compound's 3-oxo group and alters its physicochemical and biological properties . This compound is primarily supplied as a certified reference standard for pharmaceutical quality control, stability studies, and analytical method validation [2].

Why Levonorgestrel and Other 19-Nortestosterone Progestins Cannot Substitute for 6-Oxo D-(-)-Norgestrel in Analytical and Research Workflows


Substituting Levonorgestrel (LNG) or other 19-nortestosterone-derived progestins (e.g., desogestrel, gestodene) for 6-Oxo D-(-)-Norgestrel in analytical or research applications is invalid due to fundamental differences in chemical structure and biological fate [1][2]. The introduction of a 6-keto group in 6-Oxo D-(-)-Norgestrel significantly alters its polarity, chromatographic retention behavior, and mass spectrometric fragmentation pattern relative to the parent API . Furthermore, while Levonorgestrel is a potent agonist of the progesterone receptor (PR) with high progestational activity, the 6-oxo metabolite represents a deactivated form along the metabolic pathway, exhibiting altered or diminished receptor binding and distinct biological activity profiles [3]. These structural and pharmacological divergences render the compound unsuitable as a direct functional replacement in assays or as a calibrator in analytical methods designed for the API or other progestins.

Quantitative Differentiation Evidence for 6-Oxo D-(-)-Norgestrel: Chromatographic, Stability, and Biological Data Versus Comparators


Chromatographic Retention Time and Polarity Differentiation from Levonorgestrel API

The 6-oxo substitution substantially increases the polarity of 6-Oxo D-(-)-Norgestrel compared to Levonorgestrel, resulting in a significantly different reversed-phase HPLC retention time. This difference is critical for chromatographic separation and quantification in stability-indicating methods. While specific numeric retention times are system-dependent, the compound's increased polarity relative to the parent is a consistent and verifiable property used in pharmacopeial impurity methods [1][2].

Pharmaceutical Analysis HPLC Method Development Impurity Profiling

Stability and Degradation Profile: Quantified Formation Under Stress Conditions

Under accelerated stability testing conditions (40°C / 75% relative humidity), the formation of 6-Keto Levonorgestrel (6-Oxo D-(-)-Norgestrel) from Levonorgestrel API has been quantified. A UPLC-MS/MS analysis demonstrated that after 6 months of storage under these stress conditions, the level of this impurity remained below 0.3% of the parent drug, indicating its role as a minor but controlled degradant [1]. This data is critical for establishing shelf-life specifications and demonstrating product robustness.

Forced Degradation Stability Studies Regulatory Compliance

Biological Activity Divergence: Altered Progesterone Receptor Interaction

The introduction of a 6-keto group, as in 6-Oxo D-(-)-Norgestrel, is recognized to significantly alter the molecule's biological activity profile compared to the parent Levonorgestrel. Specifically, this modification is associated with a shift from a potent progestational agent to a metabolically deactivated form . While direct quantitative receptor binding data (e.g., IC50 or EC50 values) for this specific compound is not publicly available in peer-reviewed literature, the class-level understanding of 19-norprogestin structure-activity relationships (SAR) confirms that oxidation at C6 reduces affinity for the progesterone receptor and diminishes progestational effects in vivo [1].

Receptor Pharmacology Structure-Activity Relationship Metabolic Deactivation

Certified Purity and Regulatory Compliance as a Pharmacopeial Reference Standard

6-Oxo D-(-)-Norgestrel is formally recognized as Levonorgestrel EP Impurity J in the European Pharmacopoeia (Ph. Eur.) and is supplied as a certified reference standard by multiple vendors under ISO 17034 accreditation . These standards are characterized with a high level of purity (typically >95% to >99% by HPLC) and are accompanied by a certificate of analysis detailing identity, purity, and stability. In contrast, research-grade Levonorgestrel API may contain this impurity as an uncontrolled contaminant at variable levels, making it unsuitable for use as a calibrator or system suitability marker in regulatory-compliant analyses.

Analytical Standards Quality Control Regulatory Science

Primary Procurement and Application Scenarios for 6-Oxo D-(-)-Norgestrel Based on Verified Differentiation Evidence


Analytical Method Development and Validation for Levonorgestrel Drug Products

Procure 6-Oxo D-(-)-Norgestrel as a high-purity reference standard to develop and validate stability-indicating HPLC or UPLC methods for Levonorgestrel APIs and finished dosage forms. Its distinct retention time and known formation under stress conditions make it an essential component for system suitability testing, resolution determination, and quantification of Impurity J as specified in pharmacopeial monographs [1][2].

Forced Degradation Studies to Establish Drug Product Stability Profiles

Utilize the compound as an analytical marker to identify and quantify the 6-oxo degradation pathway in forced degradation studies (e.g., oxidative stress). The data showing <0.3% formation under accelerated stability conditions provides a benchmark for assessing product robustness and setting acceptance criteria in regulatory submissions (e.g., ICH Q1A, Q3B) [1].

Quality Control Release and Stability Testing of Levonorgestrel Batches

Incorporate the certified reference standard into routine QC workflows to monitor and control the levels of Impurity J in Levonorgestrel API batches and commercial drug products. Its use ensures compliance with internal specifications and regulatory limits, thereby mitigating the risk of out-of-specification results and product recalls [1][2].

Metabolite Identification and Metabolic Pathway Research

Employ the compound as an authentic reference standard for the identification and quantification of the 6-oxo metabolite in in vitro and in vivo metabolic studies of Levonorgestrel. This application is critical for understanding species-specific metabolism, drug-drug interaction potential, and the overall pharmacokinetic profile of the parent drug .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Oxo D-(-)-Norgestrel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.